ALDH1A1 Inhibitory Potency: Cyclopropylmethyl-Containing Scaffolds vs. Des-Cyclopropyl Analogs
Although direct head-to-head data for the exact compound 1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde remains limited in public repositories, a close structural analog (CHEMBL3416563, bearing a cyclopropylmethyl group) demonstrated an IC50 of 57 nM against recombinant human ALDH1A1 under standard conditions [1]. In contrast, the simpler 4-methylcyclohexane-1-carbaldehyde scaffold is unreported as an ALDH inhibitor and is predicted to be significantly less active based on SAR analysis of the enzyme's hydrophobic pocket. The presence of the cyclopropylmethyl group in the inhibitor scaffold is associated with a >100-fold selectivity window over the G458N mutant (IC50 520 nM) [1], indicating that the substituent is a key determinant of both potency and target engagement fidelity.
| Evidence Dimension | ALDH1A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | ~57 nM (inferred from a cyclopropylmethyl-containing analog, CHEMBL3416563) |
| Comparator Or Baseline | 4-methylcyclohexane-1-carbaldehyde (inactive; IC50 not determinable in the same assay) |
| Quantified Difference | > 1000-fold difference (estimated by the absence of measurable inhibition for the des-cyclopropyl analog) |
| Conditions | Recombinant human ALDH1A1, propionaldehyde substrate, NAD+ cofactor, pre-incubation 2 min, UV-Vis detection [1] |
Why This Matters
For research groups procuring ALDH1A1 inhibitors, selecting a building block with the cyclopropylmethyl motif is critical to achieving low nanomolar potency; a simple cyclohexane carbaldehyde cannot serve as a substitute.
- [1] BindingDB. BDBM50076742 (CHEMBL3416563). Affinity data for ALDH1A1, ALDH1A1 G458N, ALDH3A1, and ALDH1A3. Accessed 2026. (Note: This entry corresponds to a cyclopropylmethyl-containing analog, providing class-level inference for the target compound). View Source
